molecular formula C13H11N3O4 B5523257 [4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] furan-2-carboxylate

[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] furan-2-carboxylate

Cat. No.: B5523257
M. Wt: 273.24 g/mol
InChI Key: HDBMZKWOPWAKDV-OVCLIPMQSA-N
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Description

[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group substituted with a carbamoylhydrazinylidene moiety and a furan-2-carboxylate group, making it a unique molecule for research and industrial applications.

Scientific Research Applications

[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] furan-2-carboxylate has diverse applications in scientific research:

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Sigma-Aldrich sells “4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl benzoate” as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle all chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which facilitates the formation of carbon-carbon bonds between aldehydes or ketones and compounds containing active methylene groups . The reaction conditions often include the use of a base catalyst and a solvent such as ethanol or water.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor with specific catalysts and solvents can enhance the production process . The reaction parameters, such as temperature, catalyst loading, and solvent flow rate, are carefully controlled to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The phenyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products

The major products formed from these reactions vary depending on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of [4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] furan-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-13(18)16-15-8-9-3-5-10(6-4-9)20-12(17)11-2-1-7-19-11/h1-8H,(H3,14,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBMZKWOPWAKDV-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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